molecular formula C7H5Cl3Zn B1593013 2,6-Dichlorobenzylzinc chloride CAS No. 307531-80-2

2,6-Dichlorobenzylzinc chloride

Cat. No.: B1593013
CAS No.: 307531-80-2
M. Wt: 260.8 g/mol
InChI Key: TXXQINBXYHNHIM-UHFFFAOYSA-M
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Description

2,6-Dichlorobenzylzinc chloride is an organozinc compound with the molecular formula Cl₂C₆H₃CH₂ZnCl. It is commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichlorobenzylzinc chloride can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolving 2,6-dichlorobenzyl chloride in THF.
  • Adding zinc powder to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

The resulting product is a solution of this compound in THF .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are common practices in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzylzinc chloride undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

2,6-Dichlorobenzylzinc chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzylzinc chloride in chemical reactions involves the transfer of the benzyl group to a target molecule. In palladium-catalyzed cross-coupling reactions, the compound undergoes oxidative addition to form a palladium complex, followed by transmetalation and reductive elimination steps to form the final product. The zinc atom plays a crucial role in stabilizing the intermediate species and facilitating the transfer of the benzyl group .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzylzinc chloride
  • 3-Chlorobenzylzinc chloride
  • 4-Chlorobenzylzinc chloride

Comparison

2,6-Dichlorobenzylzinc chloride is unique due to the presence of two chlorine atoms on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other benzylzinc chlorides, it may offer different steric and electronic properties, making it suitable for specific applications where other compounds may not perform as effectively .

Properties

IUPAC Name

chlorozinc(1+);1,3-dichloro-2-methanidylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXQINBXYHNHIM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC=C1Cl)Cl.Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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